1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol
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Overview
Description
“1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol” is a chemical compound with a molecular weight of 261.19 . It is a powder at room temperature . The IUPAC name of this compound is 1-[(5-bromo-2-thienyl)methyl]piperazine .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The InChI code for “1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol” is 1S/C9H13BrN2S/c10-9-2-1-8(13-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2 . This code provides a unique representation of the molecular structure.Chemical Reactions Analysis
Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
“1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol” is a powder at room temperature .Scientific Research Applications
Modification of Nociception and Morphine Tolerance
The compound shows potential in the modification of nociception and the reversal of morphine tolerance, suggesting its utility in chronic pain management. A related study on a structurally analogous compound explored its role in antagonizing the action of nociceptin, potentially offering a new approach to enhancing opioid analgesia and reducing opioid tolerance (Zaratin et al., 2004).
Antimicrobial Activity
Research on piperidin-4-one oxime carbonates, which share a functional group similarity with the compound , demonstrated antimicrobial activity. This suggests the compound's potential in contributing to the development of new antimicrobial agents (Sivakumar et al., 2013).
Molecular Interaction Studies
Investigations into molecular interactions, such as those involving human serum albumin (HSA), offer insights into the pharmacokinetics and pharmacodynamics of related compounds. This could inform the design of drugs with improved efficacy and safety profiles (Alagar Yadav et al., 2018).
Chemical Synthesis and Drug Development
The synthesis and characterization of novel compounds with the piperidine moiety are crucial for the development of drugs targeting specific receptors, such as cannabinoid receptors. Such research contributes to understanding the structural requirements for receptor binding and activity, paving the way for the development of new therapeutics (Lan et al., 1999).
Exploring Mechanisms of Action
Studies exploring the mechanisms of action of compounds like 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol are essential for identifying novel drug targets. For example, research on related compounds demonstrates their potential in modulating AMPA receptor-gated currents, which could have implications for treating neurological disorders (Arai et al., 1994).
Safety And Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published . This suggests that there is ongoing research in this field, and we can expect more advancements in the future.
properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS/c11-10-4-3-9(14-10)7-12-5-1-2-8(13)6-12/h3-4,8,13H,1-2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSSPVKIHXVLFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(S2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol |
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